2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Description
2-[1-(2,5-Dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked imidazole moiety and a substituted phenylacetamide group. The compound’s structure comprises:
- Imidazole core: Substituted at the 1-position with a 2,5-dimethylphenyl group, introducing steric bulk and electron-donating methyl groups.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-7-8-15(2)18(11-14)23-10-9-21-20(23)26-13-19(24)22-16-5-4-6-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYXKKDKHTVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the sulfanyl group and the methoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, which can be categorized into three main areas:
Antimicrobial Activity
Imidazole derivatives, similar to this compound, have demonstrated potent antimicrobial properties. Studies have shown that compounds with imidazole rings can effectively inhibit the growth of various bacteria, including Mycobacterium tuberculosis.
- Key Findings :
Antifungal Activity
The antifungal potential of imidazole derivatives is well-documented. Modifications in the imidazole structure can lead to enhanced activity against fungal strains.
- Key Findings :
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.
- Mechanism of Action :
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into their mechanisms and efficacy:
Mechanism of Action
The mechanism of action of 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The methoxyphenylacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide with analogous compounds:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may enhance solubility compared to alachlor’s 2,6-diethylphenyl group, which is more hydrophobic .
Steric and Electronic Properties :
- The 2,5-dimethylphenyl group on the imidazole introduces steric hindrance, which could limit rotational freedom compared to smaller substituents (e.g., alachlor’s methoxymethyl group) .
- The methoxy group at the phenyl meta position may direct electronic effects differently than para-substituted analogs, influencing intermolecular interactions .
Biological Activity
Overview
The compound 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. It features an imidazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C20H21N3O2S
- Molecular Weight: 365.46 g/mol
- CAS Number: 869345-12-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The methoxyphenylacetamide moiety enhances the compound's solubility and bioavailability, facilitating its distribution in biological systems .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance:
- Cell Line Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Bacterial Inhibition: It exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substitution Effects: The presence of the methoxy group at the 3-position of the phenyl ring is crucial for enhancing biological activity. Additionally, modifications in the imidazole and sulfanyl groups can significantly affect potency and selectivity against various targets .
Case Studies
- Anticancer Efficacy:
- Antimicrobial Testing:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | Structure | Moderate anticancer activity |
| 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)propionamide | Structure | Lower antibacterial efficacy |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for synthesizing 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, and what challenges arise during synthesis?
- Synthesis Steps :
Imidazole Core Formation : Cyclization of aldehydes, amines, and nitriles under acidic/basic conditions .
Dimethylphenyl Substitution : Electrophilic aromatic substitution introduces the 2,5-dimethylphenyl group onto the imidazole ring .
Sulfanyl Linkage Attachment : Nucleophilic substitution to add the thiol group .
Acetamide Coupling : Reaction of the sulfanyl-imidazole intermediate with 3-methoxyphenyl acetamide precursors under mild basic conditions (e.g., triethylamine in dichloromethane) .
- Challenges :
- Moderate yields due to multi-step pathways and competing side reactions .
- Purification requires chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., imidazole proton signals at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₀H₂₂N₃O₂S) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H⋯O bonds) .
Q. What preliminary biological activities have been reported for this compound?
- In Vitro Screening :
- Anticancer : IC₅₀ values of 10–50 µM against select cancer cell lines (e.g., MCF-7, HeLa) .
- Anti-inflammatory : Inhibition of COX-2 at ~5–20 µM .
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC: 15–40 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Methodological Adjustments :
- Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
- Use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) to confirm activity .
Q. What in silico strategies can predict target interactions and guide experimental design?
- Molecular Docking : Prioritize targets (e.g., kinases, GPCRs) by simulating binding to the imidazole-thioacetamide scaffold .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., interactions with hydrophobic pockets or catalytic residues) .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity risks early in development .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and efficacy?
- Animal Models :
- Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution in rodents via LC-MS/MS .
- Efficacy : Test in disease models (e.g., xenografts for anticancer activity, carrageenan-induced inflammation for anti-inflammatory effects) .
Q. What strategies optimize the compound’s selectivity to reduce off-target effects?
- Functional Group Masking : Introduce prodrug moieties (e.g., ester-protected methoxy groups) to limit non-specific interactions .
- Isotopic Labeling : Track compound distribution using ¹⁴C or ³H isotopes in autoradiography studies .
- Kinome Screening : Profile selectivity across kinase panels to identify off-target inhibition .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
